Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Overview
Description
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a useful research compound. Its molecular formula is C8H7BrN2O4 and its molecular weight is 275.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
An efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, related to Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, has been developed, providing a route for rapid access to heterocyclic analogues (Morgentin et al., 2009).
Structural studies of 2-amino-5-nitropyridinium halides reveal networks of non-linear chromophores arranged in herringbone motifs, offering insights into the structural properties of similar nitropyridine derivatives (Pécaut et al., 1993).
A multicomponent reaction approach has been used to synthesize unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines, highlighting the potential for creating diverse nitropyridine-based compounds (Turgunalieva et al., 2023).
The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, has been established, indicating the relevance of nitropyridine derivatives in medicinal chemistry (Zhang et al., 2019).
Vibrational spectral studies and HOMO–LUMO analyses of similar nitropyridine derivatives have been conducted, providing insights into their molecular stability and electronic properties (Balachandran et al., 2012).
Properties
IUPAC Name |
methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)3-6-7(11(13)14)2-5(9)4-10-6/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUAGRRSDAEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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